molecular formula C8H7F2N3 B1422423 5,6-Difluoro-1-methyl-1H-indazol-3-amine CAS No. 1221792-46-6

5,6-Difluoro-1-methyl-1H-indazol-3-amine

Cat. No.: B1422423
CAS No.: 1221792-46-6
M. Wt: 183.16 g/mol
InChI Key: WXLSWUUBKKQGKX-UHFFFAOYSA-N
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Description

5,6-Difluoro-1-methyl-1H-indazol-3-amine is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry . The compound features a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with fluorine atoms at the 5 and 6 positions, a methyl group at the 1 position, and an amine group at the 3 position.

Mechanism of Action

Target of Action

It’s known that indazole derivatives, which dfima is a part of, bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, indicating their potential for treatment .

Mode of Action

Indazole derivatives have been shown to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that DFIMA might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that DFIMA might affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The molecular weight of dfima is 18316 g/mol, which might influence its bioavailability and pharmacokinetic properties.

Result of Action

Indazole derivatives have been shown to exhibit antitumor activity, affecting apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . This suggests that DFIMA might have similar effects on molecular and cellular processes.

Action Environment

It has been shown that the substituent on the benzene ring at the c-5 position of indazole has a significant effect on the anti-proliferative activity of hep-g2 . This suggests that the chemical environment of DFIMA might influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-1-methyl-1H-indazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-1-methyl-1H-indazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the fluorine atoms, using reagents like sodium azide (NaN3) or thiols (RSH).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5,6-Difluoro-1-methyl-1H-indazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-3-amine: Lacks the fluorine and methyl substitutions, resulting in different biological activities.

    5-Fluoro-1H-indazole-3-amine: Contains only one fluorine atom, leading to variations in its chemical reactivity and biological properties.

    6-Fluoro-1H-indazole-3-amine: Similar to the above compound but with the fluorine atom at a different position.

Uniqueness

5,6-Difluoro-1-methyl-1H-indazol-3-amine is unique due to the presence of two fluorine atoms at the 5 and 6 positions, which can enhance its lipophilicity and binding affinity to target proteins. The methyl group at the 1 position also contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5,6-difluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLSWUUBKKQGKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274231
Record name 5,6-Difluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-46-6
Record name 5,6-Difluoro-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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